Dimethyl 5,5'-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethane-1,1-diyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)
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Overview
Description
METHYL 5-[2-(3-FLUORO-4-METHOXYPHENYL)-1-[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]-2-OXOETHYL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, hydroxy, and fluoro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-[2-(3-FLUORO-4-METHOXYPHENYL)-1-[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]-2-OXOETHYL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be optimized to produce large quantities of the compound with minimal waste .
Chemical Reactions Analysis
Types of Reactions
METHYL 5-[2-(3-FLUORO-4-METHOXYPHENYL)-1-[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]-2-OXOETHYL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxy and methoxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol .
Scientific Research Applications
METHYL 5-[2-(3-FLUORO-4-METHOXYPHENYL)-1-[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]-2-OXOETHYL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Mechanism of Action
The mechanism by which METHYL 5-[2-(3-FLUORO-4-METHOXYPHENYL)-1-[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]-2-OXOETHYL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluoro-3-nitrobenzoate: This compound shares the fluoro and methoxy substituents but differs in its core structure and functional groups.
(2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane: Similar in having fluoro and methoxy groups, but with a different core structure and additional sulfur-containing groups.
Uniqueness
METHYL 5-[2-(3-FLUORO-4-METHOXYPHENYL)-1-[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]-2-OXOETHYL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of multiple functional groups and the specific arrangement of these groups within its structure. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C23H21FO8S2 |
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Molecular Weight |
508.5 g/mol |
IUPAC Name |
methyl 5-[2-(3-fluoro-4-methoxyphenyl)-1-(3-hydroxy-4-methoxycarbonyl-5-methylthiophen-2-yl)-2-oxoethyl]-4-hydroxy-2-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H21FO8S2/c1-9-14(22(28)31-4)18(26)20(33-9)16(17(25)11-6-7-13(30-3)12(24)8-11)21-19(27)15(10(2)34-21)23(29)32-5/h6-8,16,26-27H,1-5H3 |
InChI Key |
ATUZNBTYXFKXDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(S1)C(C2=C(C(=C(S2)C)C(=O)OC)O)C(=O)C3=CC(=C(C=C3)OC)F)O)C(=O)OC |
Origin of Product |
United States |
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